Bbr 3438

Prostate Cancer Xenograft Model Comparative Oncology

BBR 3438 (Nortopixantrone dihydrochloride; CAS 438244-41-8) is a 9-aza-anthrapyrazole-based antineoplastic antibiotic that functions as a DNA intercalator and topoisomerase II inhibitor. Designed to mitigate the cardiotoxicity inherent to conventional anthracyclines, BBR 3438 exhibits a unique profile of preclinical antitumor activity, particularly in human prostate carcinoma models.

Molecular Formula C20H26Cl2N6O2
Molecular Weight 453.4 g/mol
CAS No. 438244-41-8
Cat. No. B1679970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBbr 3438
CAS438244-41-8
SynonymsNortopixantrone hydrochloride;  BBR-3438;  BBR3438;  BBR3438.
Molecular FormulaC20H26Cl2N6O2
Molecular Weight453.4 g/mol
Structural Identifiers
SMILESCNCCNC1=C2C3=C(C=C1)N(N=C3C4=C(C2=O)C=CN=C4)CCNCCO.Cl.Cl
InChIInChI=1S/C20H24N6O2.2ClH/c1-21-6-7-24-15-2-3-16-18-17(15)20(28)13-4-5-23-12-14(13)19(18)25-26(16)10-8-22-9-11-27;;/h2-5,12,21-22,24,27H,6-11H2,1H3;2*1H
InChIKeyPBBLZEYTDDWEIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BBR 3438 (Nortopixantrone) Procurement Guide: Compound Class and Baseline Characteristics


BBR 3438 (Nortopixantrone dihydrochloride; CAS 438244-41-8) is a 9-aza-anthrapyrazole-based antineoplastic antibiotic that functions as a DNA intercalator and topoisomerase II inhibitor [1]. Designed to mitigate the cardiotoxicity inherent to conventional anthracyclines, BBR 3438 exhibits a unique profile of preclinical antitumor activity, particularly in human prostate carcinoma models . The compound was advanced to Phase II clinical trials for gastric, ovarian, and prostate cancers, with a well-characterized safety and tolerability profile in humans [2].

BBR 3438 (Nortopixantrone) Technical Differentiation: Why In-Class Substitution Is Not Feasible


Generic substitution among 9-aza-anthrapyrazoles or topoisomerase II inhibitors is not scientifically valid for BBR 3438 due to its unique combination of pharmacokinetic and pharmacodynamic properties. Preclinical head-to-head studies demonstrate that BBR 3438 achieves significantly superior efficacy in specific prostate cancer models compared to reference compounds like doxorubicin and losoxantrone, driven by enhanced intracellular accumulation and distinct DNA-binding affinity [1]. Furthermore, BBR 3438 demonstrates a unique cardiac safety profile in clinical studies, evidenced by stable left ventricular ejection fraction (LVEF) in Phase II trials [2]. These specific performance metrics, which are not shared by all compounds in its class, preclude simple interchangeability and necessitate precise sourcing.

BBR 3438 (Nortopixantrone) Quantitative Evidence for Procurement and Selection


Superior In Vivo Efficacy in Prostate Cancer Xenografts vs. Doxorubicin and Losoxantrone

BBR 3438 demonstrates superior in vivo antitumor efficacy compared to both doxorubicin and losoxantrone in human prostate carcinoma xenograft models. The compound was significantly more effective in two of three tested models, with the most pronounced advantage observed in the PC3 tumor model, where BBR 3438 produced an appreciable rate of complete tumor regressions [1].

Prostate Cancer Xenograft Model Comparative Oncology

Mechanistic Differentiation: Enhanced Cellular Accumulation and DNA Binding Affinity vs. Losoxantrone

The superior cytotoxic potency of BBR 3438 is attributed to its favorable cellular accumulation and prominent DNA-binding affinity. A head-to-head comparison with losoxantrone revealed that while both compounds exhibit comparable molecular effects on the topoisomerase II enzyme target, the cytotoxicity of BBR 3438 is enhanced by long-term exposure due to its superior cellular pharmacokinetics [1].

Cellular Pharmacology DNA Intercalation Drug Uptake

Improved In Vivo Tolerability and Therapeutic Index vs. Losoxantrone

Despite its enhanced cytotoxic potency, BBR 3438 demonstrates superior in vivo tolerability compared to losoxantrone, resulting in an improved therapeutic index [1]. This finding is critical for preclinical development, as it suggests a wider margin between efficacious and toxic doses.

Toxicology Maximum Tolerated Dose Therapeutic Window

Clinical Cardiac Safety Profile: Absence of Cardiotoxicity in Phase II Trial

BBR 3438 was specifically designed to decrease the cardiotoxicity associated with anthracyclines. A Phase II clinical trial in patients with advanced gastric cancer confirmed this design feature. Multiple-gated angiography (MUGA) scans revealed no relevant decrease in left ventricular ejection fraction (LVEF). Median LVEF values were 67.5% at baseline and 65% at the end of cycle 2 [1]. No patient showed a clinically relevant LVEF decrease or signs of cardiac toxicity [1].

Cardio-Oncology Phase II Clinical Trial Drug Safety

Differential Oxidative Stress Induction: Lower Reduction Potential vs. Classical Anthrapyrazoles

BBR 3438 exhibits a lower reduction potential compared to classical anthrapyrazoles [1]. This physicochemical property suggests an increased ability to induce oxidative stress through free radical production, a factor that may contribute to the long-term response (i.e., delayed cell death) observed following genotoxic damage [1].

Redox Chemistry Oxidative Stress Mechanism of Action

Procurement Specification: Validated Purity and Solubility for Experimental Reproducibility

For reproducible experimental results, BBR 3438 is supplied with a purity of ≥98% and demonstrates a defined solubility profile. The compound is soluble in DMSO at a concentration of at least 4.53 mg/mL (10 mM) . This solubility data facilitates accurate preparation of stock solutions for in vitro and in vivo studies, ensuring consistency across experiments.

Compound Handling Solubility Quality Control

BBR 3438 (Nortopixantrone) Application Scenarios Driven by Evidence


Prostate Cancer Research: In Vivo Efficacy Studies in Castration-Resistant Models

BBR 3438 is uniquely suited for in vivo studies in castration-resistant prostate cancer (CRPC) models. Evidence of superior efficacy and complete tumor regressions in the PC3 xenograft model, compared to doxorubicin and losoxantrone, positions this compound as a critical tool for investigating novel therapeutic strategies for CRPC [1]. Its enhanced cellular accumulation and DNA-binding affinity provide a mechanistic basis for overcoming resistance, making it ideal for studies on drug uptake and retention [1].

Cardio-Oncology Research: Non-Cardiotoxic Topoisomerase II Inhibitor Studies

BBR 3438 serves as a valuable reference compound for cardio-oncology research due to its demonstrated lack of acute cardiotoxicity in clinical trials. The Phase II data showing no significant decline in LVEF (from 67.5% at baseline to 65% post-cycle 2) validates its design as a 'cardiac-safe' topoisomerase II inhibitor [2]. This allows researchers to study the efficacy of DNA intercalation and topoisomerase II inhibition in vivo without the confounding variable of anthracycline-induced cardiotoxicity.

Cancer Pharmacology: Mechanistic Studies of Delayed Apoptosis and DNA Damage Response

The unique combination of favorable cellular accumulation, prominent DNA-binding affinity, and lower reduction potential of BBR 3438 makes it a powerful tool for dissecting pathways of delayed apoptosis and long-term genotoxic stress [1]. Researchers investigating the interplay between oxidative stress, Bcl-2 down-regulation, and DNA damage response pathways will find BBR 3438 a superior alternative to losoxantrone for mechanistic studies requiring prolonged cytotoxic effects [1].

Preclinical Toxicology: Therapeutic Index Optimization Studies

BBR 3438 is an excellent candidate for studies aimed at understanding and optimizing the therapeutic index of anthrapyrazoles. Direct evidence shows that BBR 3438 is better tolerated in vivo than losoxantrone, despite enhanced cytotoxic potency, leading to an improved therapeutic index [1]. This profile makes it a preferred compound for investigating the relationship between drug accumulation, toxicity, and efficacy in preclinical models.

Quote Request

Request a Quote for Bbr 3438

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.